
1,4-Dichloro-3,4-dimethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-3,4-dimethylpentane is an organic compound belonging to the class of alkanes It is characterized by the presence of two chlorine atoms and two methyl groups attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dichloro-3,4-dimethylpentane can be synthesized through several methods. One common approach involves the chlorination of 3,4-dimethylpentane using chlorine gas in the presence of a radical initiator such as ultraviolet light or a radical initiator like benzoyl peroxide. The reaction proceeds via a free radical mechanism, leading to the substitution of hydrogen atoms with chlorine atoms at the 1 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady supply of the compound and allows for better control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-3,4-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of 1,4-dihydroxy-3,4-dimethylpentane.
Elimination: Formation of 3,4-dimethyl-1-pentene.
Oxidation: Formation of 3,4-dimethylpentan-2-one or 3,4-dimethylpentanoic acid.
Applications De Recherche Scientifique
1,4-Dichloro-3,4-dimethylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,4-dichloro-3,4-dimethylpentane involves its interaction with various molecular targets. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation, leading to the formation of alkenes. The specific pathways and intermediates involved depend on the reaction conditions and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
1,4-Dichloro-3,4-dimethylpentane can be compared with other similar compounds, such as:
1,4-Dibromo-3,4-dimethylpentane: Similar structure but with bromine atoms instead of chlorine.
1,4-Dichloro-2,3-dimethylbutane: Similar structure but with a different arrangement of methyl groups.
1,4-Dichloro-3,3-dimethylpentane: Similar structure but with both methyl groups attached to the same carbon atom.
The uniqueness of this compound lies in its specific arrangement of chlorine and methyl groups, which influences its reactivity and applications.
Propriétés
Numéro CAS |
84189-29-7 |
|---|---|
Formule moléculaire |
C7H14Cl2 |
Poids moléculaire |
169.09 g/mol |
Nom IUPAC |
1,4-dichloro-3,4-dimethylpentane |
InChI |
InChI=1S/C7H14Cl2/c1-6(4-5-8)7(2,3)9/h6H,4-5H2,1-3H3 |
Clé InChI |
UYDNPGJJDDZBQD-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCl)C(C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



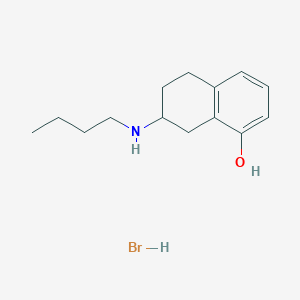
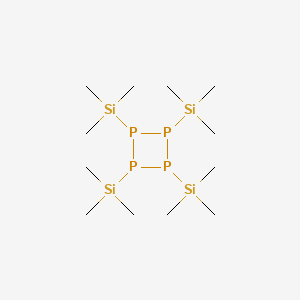
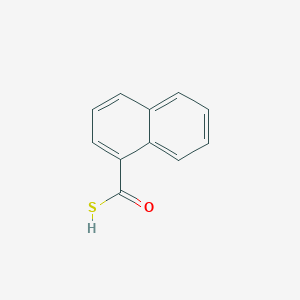
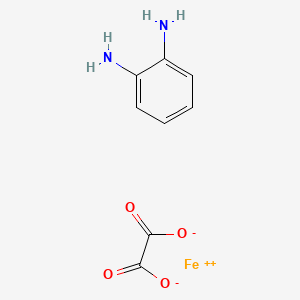
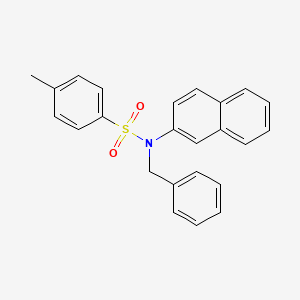
![[(2E)-4-acetyloxypenta-2,4-dien-2-yl] acetate](/img/structure/B14413630.png)
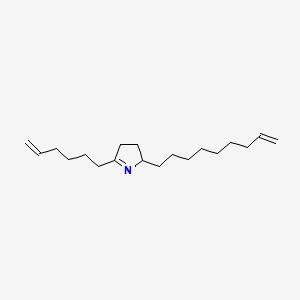
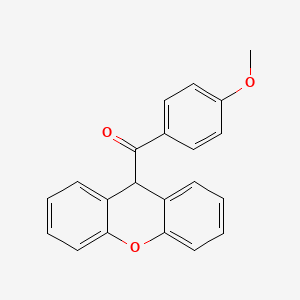

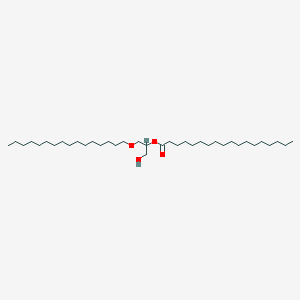

![5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14413670.png)
![5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14413674.png)
